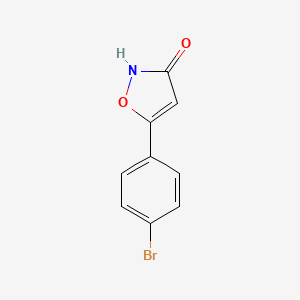

5-(4-Bromophenyl)isoxazol-3-ol

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring. princeton.edu This class of compounds is vast, with about half of all known organic compounds containing at least one heterocyclic ring. princeton.edu Their prevalence is particularly notable in pharmaceuticals, agrochemicals, and veterinary products. princeton.edu

5-(4-Bromophenyl)isoxazol-3-ol belongs to the family of five-membered heterocyclic compounds. rsc.orgresearchgate.net Specifically, it is an isoxazole (B147169), which contains one nitrogen and one oxygen atom adjacent to each other within the five-membered ring. nih.govwikipedia.org The arrangement of these heteroatoms imparts unique chemical properties to the isoxazole ring, making it an important structural motif in organic chemistry. rsc.orgresearchgate.net The study of such molecules is a core component of heterocyclic chemistry, a field that bridges chemical synthesis and life sciences. nih.gov

Significance of the Isoxazole Ring System in Chemical Synthesis and Research

The isoxazole ring is a versatile scaffold in chemical synthesis and drug discovery. kuey.net First discovered by Claisen in 1888, isoxazoles and their derivatives have become recognized as a special class of molecules in organic chemistry. frontiersin.org The isoxazole ring is considered an electron-rich aromatic structure, and the inherent weakness of the nitrogen-oxygen (N-O) bond makes it susceptible to ring-cleavage reactions, a useful feature in synthetic chemistry. nih.govrsc.org

The isoxazole nucleus is a key component in several marketed drugs, highlighting its therapeutic importance. nih.govwikipedia.org Examples include the COX-2 inhibitor valdecoxib (B1682126) and beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org The ability to introduce various substituents onto the isoxazole ring allows chemists to modulate the biological activity of the resulting derivatives. nih.govfrontiersin.org Consequently, the development of new synthetic strategies to create diverse isoxazole derivatives is an active area of research. rsc.orgrsc.org Isoxazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.org

Overview of Brominated Organic Compounds in Scientific Inquiry

Brominated organic compounds, or organobromides, are organic compounds containing one or more bromine atoms. The introduction of bromine into an organic molecule, a process known as bromination, is a fundamental transformation in organic synthesis. fiveable.meacs.org Bromine's presence can significantly alter a molecule's physical and chemical properties.

In the context of scientific research, particularly in medicinal chemistry and materials science, brominated compounds serve several key roles:

Synthetic Intermediates: The carbon-bromine (C-Br) bond is a versatile functional group that can participate in a wide array of chemical reactions, most notably in cross-coupling reactions to form new carbon-carbon bonds. evitachem.comresearchgate.net This makes brominated compounds valuable precursors for synthesizing more complex molecules. evitachem.comresearchgate.net

Flame Retardants: A significant industrial application of organic bromine compounds is as flame retardants. researchgate.net

The ability to selectively introduce bromine atoms onto aromatic rings, such as the phenyl group in this compound, is a crucial technique in organic synthesis. fiveable.me

Rationale for Researching this compound

The rationale for investigating this compound stems from the combined properties of its constituent parts: the isoxazole core and the bromophenyl substituent. The isoxazole moiety is a well-established pharmacophore, a structural feature responsible for a molecule's biological activity. kuey.net The presence of the bromophenyl group provides a handle for further chemical modification and can itself contribute to the molecule's biological profile. evitachem.comresearchgate.net

Research into this specific compound and its derivatives is driven by the potential to discover new molecules with valuable properties. For instance, related structures like 5-(4-Bromophenyl)isoxazole-3-propionic acid are explored for their potential to modulate glutamate (B1630785) receptors, which are important in neuroscience research for conditions like depression and anxiety. chemimpex.com The synthesis and study of (3-(4-bromophenyl)-isoxazol-5-yl) methanol (B129727), a closely related structure, are pursued to create libraries of derivatives for screening for antimicrobial and anticancer activities. researchgate.net

Therefore, this compound serves as a key building block and a subject of study for developing new chemical entities with potential applications in medicinal chemistry and materials science. researchgate.netbldpharm.com

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1501326-27-7 | C₉H₆BrNO₂ | 240.05 g/mol |

| 5-(4-Bromophenyl)-3-phenylisoxazole | 53573-22-1 | C₁₅H₁₀BrNO | 300.15 g/mol |

| 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | Not Available | C₁₀H₇Br₂NO | 316.98 g/mol |

| 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol | Not Available | C₁₂H₁₂BrNO₂ | 282.13 g/mol |

| 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | 33282-23-4 | C₁₀H₆BrNO₃ | 268.06 g/mol |

| Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | Not Available | C₁₂H₁₀BrNO₃ | 296.12 g/mol |

| 5-(4-Bromophenyl)isoxazole-3-propionic acid | 870703-99-4 | C₁₂H₁₀BrNO₃ | 296.12 g/mol |

| (3-(4-Bromophenyl)-isoxazol-5-yl) methanol | Not Available | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |

InChI Key |

UOFDGMMPCMDDNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NO2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 4 Bromophenyl Isoxazol 3 Ol

Established Synthetic Pathways to Isoxazol-3-ol Derivatives

The construction of the isoxazol-3-ol core can be achieved through several established synthetic strategies, primarily involving cyclization reactions.

A prevalent method for synthesizing isoxazole (B147169) and isoxazoline (B3343090) derivatives involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with hydroxylamine (B1172632) or its salts. ijert.orguobaghdad.edu.iqresearchgate.net Chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. ijert.orguobaghdad.edu.iq

The subsequent reaction of the chalcone (B49325) intermediate with hydroxylamine hydrochloride, often in the presence of a base such as potassium hydroxide (B78521) or sodium acetate (B1210297), leads to the formation of the isoxazole ring. nih.govijert.orgorientjchem.org The reaction generally proceeds by refluxing the reactants in a suitable solvent like ethanol (B145695). ijert.orgajrconline.org For instance, the synthesis of 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles has been reported by reacting 1-(aryl substituted)–3–(4'-Bromophenyl) prop–1–ene–3–ones with hydroxylamine hydrochloride and sodium acetate in glacial acetic acid. ajrconline.org Another approach involves refluxing the chalcone, hydroxylamine hydrochloride, and potassium hydroxide in ethanol. ajrconline.org

The general reaction scheme is as follows:

Chalcone Formation: Acetophenone + Aromatic Aldehyde → Chalcone

Isoxazole Synthesis: Chalcone + Hydroxylamine Hydrochloride → Isoxazole

This method is widely used due to the ready availability of the starting materials and the operational simplicity of the reaction. ijert.orguobaghdad.edu.iq

Beyond the chalcone pathway, other ring closure strategies are employed for synthesizing the isoxazole nucleus. A significant approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comresearchgate.net This method is highly effective for producing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov The nitrile oxides are often generated in situ from aldoximes. researchgate.net

Another key strategy involves the cyclization of β-keto esters with hydroxylamine. researchgate.net However, this method can lead to the formation of isomeric 5-isoxazolone byproducts. Careful control of reaction parameters like pH and temperature is crucial to favor the formation of the desired 3-isoxazolol. researchgate.net To circumvent this issue, a three-step procedure has been developed involving the conversion of carboxylic acid derivatives into acyl Meldrum's acids, followed by aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. These intermediates then cyclize to the 5-substituted 3-isoxazolols upon treatment with hydrochloric acid without the formation of byproducts. acs.org

Furthermore, the reaction of primary nitro compounds with aldehydes or activated ketones represents another route to isoxazole derivatives. rsc.org Modifications of this process allow for the controlled synthesis of substituted isoxazoles. rsc.org

Specific Synthesis of 5-(4-Bromophenyl)isoxazol-3-ol and Analogues

The synthesis of the title compound, this compound, and its analogues often employs the general strategies mentioned above, with specific optimization of reaction conditions to maximize yield and purity.

The optimization of reaction conditions is critical for the efficient synthesis of isoxazole derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

For the synthesis of isoxazoles from chalcones and hydroxylamine, ethanol is a commonly used solvent, and the reaction is often carried out under reflux for several hours. ijert.orgajrconline.org The choice of base can also influence the reaction outcome. ajrconline.org

In the context of [3+2] cycloaddition reactions, various catalysts have been explored to improve efficiency and regioselectivity. Copper(I) catalysts are effective for reactions involving terminal alkynes, allowing the synthesis to proceed at room temperature. nih.gov For more substituted isoxazoles, ruthenium(II) and palladium catalysts have been successfully employed. nih.gov A study on the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl) methanol (B129727) utilized cerium ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the [3+2] cycloaddition, highlighting a green and sustainable approach. researchgate.net

Solvent selection also plays a crucial role. While traditional organic solvents like toluene, ethanol, and DMF are used, there is a growing trend towards using greener solvents like water or performing reactions under solvent-free conditions. nih.govresearchgate.net For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in a water-methanol solvent system at room temperature. nih.gov

The table below summarizes the optimization of various parameters from different studies on isoxazole synthesis.

| Parameter | Variation | Observation | Reference |

| Catalyst | No Catalyst vs. Various Catalysts | The use of catalysts like silica (B1680970) sodium carbonate significantly improves yield and reduces reaction time. | researchgate.net |

| Solvent | Toluene, EtOH, ACN, DMF, Water, etc. | Solvent-free conditions can lead to higher yields and shorter reaction times. | researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates, but optimization is needed to prevent side reactions. | |

| Base | KOH, Sodium Acetate, DIPEA | The choice of base can affect the reaction pathway and yield. | ajrconline.orgnih.gov |

The formation of the isoxazol-3-ol ring from a β-keto ester and hydroxylamine proceeds through a cyclization-dehydration mechanism. The initial step is the nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the β-keto ester. The regioselectivity of this attack is a critical factor that determines whether the 3-isoxazolol or the isomeric 5-isoxazolone is formed. researchgate.net

The hydroxylamine can attack either the ketone carbonyl or the ester carbonyl. Attack at the ketone carbonyl, followed by cyclization and dehydration, leads to the desired 3-isoxazolol. Conversely, attack at the ester carbonyl results in the 5-isoxazolone byproduct. The reaction conditions, particularly the pH, play a significant role in directing the regioselectivity of this initial attack. researchgate.net

In the case of the reaction between chalcones and hydroxylamine, the mechanism involves the initial Michael addition of the hydroxylamine to the α,β-unsaturated system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to form the isoxazole or isoxazoline ring. The IR spectra of the resulting isoxazoline derivatives show the disappearance of the C=O bond of the chalcone and the appearance of a strong band for the C=N bond, confirming the ring closure. ijert.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods for isoxazoles, aligning with the principles of green chemistry. preprints.orgbenthamdirect.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies employed in isoxazole synthesis include:

Microwave-assisted synthesis: This technique often leads to a significant reduction in reaction times, increased yields, and higher selectivity compared to conventional heating methods. benthamdirect.com

Ultrasonic irradiation: Sonochemistry has emerged as an eco-friendly alternative that can enhance reaction efficiency, reduce energy consumption, and improve yields. preprints.orgpreprints.org Ultrasound can accelerate reaction kinetics and minimize byproduct formation. preprints.org

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or glycerol (B35011) is a central tenet of green chemistry. nih.govresearchgate.net

Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify product purification. nih.govresearchgate.net

Use of eco-friendly catalysts: The development and use of recyclable or biodegradable catalysts, such as those derived from agro-waste, contribute to the sustainability of the synthetic process. nih.gov

For example, the synthesis of isoxazole derivatives has been achieved using microwave irradiation, which enhances the reaction rate and improves product yields. benthamdirect.com Similarly, ultrasound-assisted strategies have been shown to shorten reaction times and promote the use of green solvents or catalysts. preprints.org The use of water as a solvent for the synthesis of isoxazole derivatives has also been reported, offering a clean and efficient method. researchgate.net

Aqueous Media Synthesis Protocols

The use of water as a solvent in organic synthesis has gained considerable attention as it is a green, non-toxic, and inexpensive alternative to conventional organic solvents. researchgate.netresearchgate.net Several studies have demonstrated the successful synthesis of isoxazole derivatives in aqueous media.

One prominent method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. researchgate.net This approach has been shown to produce a series of 5-arylisoxazole derivatives with high yields and under mild reaction conditions. researchgate.net The process is advantageous due to its simple work-up procedure and environmentally benign nature. researchgate.net For instance, the reaction mixture is typically stirred at 50 °C for a couple of hours, and the product can be collected by simple suction filtration without the need for further purification. researchgate.net

Another example of aqueous media synthesis is the tartaric acid-catalyzed reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net This method offers benefits such as high atom efficiency, short reaction times, and straightforward work-up procedures. researchgate.net

The synthesis of 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles has also been reported, starting from p-bromo acetophenone and an aromatic aldehyde to form a chalcone intermediate. ajrconline.org This intermediate then reacts with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol. ajrconline.org While this specific example uses ethanol, the principles of using readily available starting materials and simple reaction conditions are in line with the goals of green chemistry often achieved in aqueous syntheses.

Table 1: Comparison of Aqueous Synthesis Methods for Isoxazole Derivatives

| Method | Reactants | Catalyst/Reagent | Conditions | Advantages |

|---|---|---|---|---|

| Method 1 researchgate.net | 3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | None | Water, 50 °C, 2h | High yield, simple work-up, catalyst-free |

Catalyst-Free Synthesis Methods

Developing catalyst-free synthetic methods is a key goal in organic synthesis to reduce costs, minimize metal contamination in products, and simplify purification processes. For isoxazole synthesis, several catalyst-free approaches have been successfully implemented.

A notable catalyst-free method is the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media, as mentioned previously. researchgate.net This reaction proceeds efficiently without the need for any catalyst, providing a clean and economical route to 5-arylisoxazoles. researchgate.net The synthesis of 5-(4-Bromophenyl)isoxazole has been specifically achieved using this method. researchgate.net

Another approach involves the thermal [3+2] cycloaddition of nitrile oxides with alkynes. While often catalyzed, this reaction can also proceed without a catalyst under thermal conditions. The in-situ generation of nitrile oxides from oxime precursors can streamline the reaction and avoid the decomposition of sensitive intermediates. researchgate.net

The synthesis of 3,5-disubstituted isoxazoles can also be achieved by refluxing a mixture of the appropriate chalcone and hydroxylamine hydrochloride in ethanol. sphinxsai.com While a solvent is used, the absence of a specific catalyst simplifies the reaction setup.

Table 2: Catalyst-Free Synthesis of Isoxazoles

| Starting Materials | Reaction Type | Conditions | Product |

|---|---|---|---|

| 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one and hydroxylamine hydrochloride researchgate.net | Condensation/Cyclization | Water, 50°C | 5-(4-Bromophenyl)isoxazole |

| Chalcone and hydroxylamine hydrochloride sphinxsai.com | Cyclocondensation | Reflux in ethanol | 3,5-disubstituted isoxazole |

Stereochemical Considerations in Isoxazole Synthesis

Stereochemistry plays a crucial role in the biological activity of molecules. In the synthesis of isoxazoles, particularly when chiral centers are present or created, understanding and controlling the stereochemical outcome is essential.

The 1,3-dipolar cycloaddition reaction, a common method for isoxazole synthesis, is a powerful tool for constructing the five-membered heterocyclic ring. mdpi.comkuey.net The stereochemistry of the resulting isoxazole or isoxazoline can be influenced by the stereochemistry of the starting materials. For instance, in the reaction of nitrones with alkenes, the relative stereochemistry of the substituents on the newly formed isoxazolidine (B1194047) ring can often be controlled. mdpi.com

When synthesizing isoxazoles that are part of a larger, more complex molecule, such as a nucleoside, the stereochemical outcome can be directed by existing chiral centers in the molecule. nih.gov In the synthesis of isoxazole nucleosides, the stereochemical arrangement was found to be controlled by the canonical seed-nucleosides already present in an RNA strand. nih.gov

Furthermore, structural analysis techniques like 2D NMR and X-ray crystallography are vital for confirming the stereochemistry of the synthesized isoxazole derivatives. mdpi.commdpi.com For example, 2D NMR studies can confirm the relative stereochemistry of protons in a newly formed ring system. mdpi.com X-ray structure determination provides unambiguous confirmation of the molecule's three-dimensional structure and stereochemistry. mdpi.com In the synthesis of certain isoxazole-fused heterocycles, the reactions have been shown to proceed in a regioselective manner, affording exclusively racemic adducts in the absence of a chiral influence. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 5 4 Bromophenyl Isoxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-(4-bromophenyl)isoxazol-3-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the specific chemical environments of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the 4-bromophenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. For instance, a doublet observed at approximately 7.67–7.42 ppm can be assigned to the aromatic protons. researchgate.net The isoxazole (B147169) ring contains a single proton at the 4-position, which characteristically resonates as a singlet, often found around 6.54 ppm. researchgate.net The hydroxyl proton (-OH) at the 3-position of the isoxazole ring presents as a broad singlet, with its chemical shift being variable depending on concentration and solvent.

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

| Compound | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| This compound | 7.67–7.42 | d | 8.5 | Aromatic protons | researchgate.net |

| 6.54 | s | Isoxazole H-4 | researchgate.net | ||

| 8.08 | s | Isoxazole H-3 (in a related methanol (B129727) derivative) | researchgate.net | ||

| 4.82 | s | CH₂OH (in a related methanol derivative) | researchgate.net | ||

| 5-(4-bromophenyl)-3-phenylisoxazole | 7.87 – 7.85 | m | Aromatic protons | rsc.org | |

| 7.67 | dd | 40.6, 8.4 | Aromatic protons | rsc.org | |

| 7.48 | d | 5.5 | Aromatic protons | rsc.org | |

| 6.84 | s | Isoxazole H-4 | rsc.org | ||

| 6-(3-(4-bromophenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol | 8.1 | d | Aromatic protons | derpharmachemica.com | |

| 7.7 | d | Aromatic protons | derpharmachemica.com | ||

| 7.1 | d | Ar-H | derpharmachemica.com | ||

| 6.4 | s | Ar-H | derpharmachemica.com | ||

| 5.6 | s | =CH- | derpharmachemica.com | ||

| 4.9 | s | -OH | derpharmachemica.com | ||

| 2.0 | m | -CH₂- | derpharmachemica.com | ||

| 1.5 | d | -CH₃ | derpharmachemica.com |

Note: Some data is from closely related structures to provide a comparative context.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the 4-bromophenyl ring typically resonate in the aromatic region between 125 and 135 ppm. For example, in a related structure, the aromatic carbons appear in the range of 130.51–127.66 ppm. researchgate.net The carbon atom bearing the bromine (C-Br) is expected to have a distinct chemical shift. The isoxazole ring carbons also show characteristic signals. The C-5 carbon, attached to the bromophenyl group, is found at a specific chemical shift, while the C-3 carbon, bearing the hydroxyl group, and the C-4 carbon also have unique resonances. For instance, in a derivative, the isoxazole C-5 and C-4 carbons were observed at 147.79 ppm and 100.71 ppm, respectively. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

| Compound | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|

| (3-(4-Bromophenyl)-isoxazol-5-yl)methyl isobutyrate | 175.31 | C=O (ester) | researchgate.net |

| 166.68 | Isoxazole C-3 | researchgate.net | |

| 147.79 | Isoxazole C-5 | researchgate.net | |

| 130.51–127.66 | Aromatic carbons | researchgate.net | |

| 100.71 | Isoxazole C-4 | researchgate.net | |

| 5-(4-bromophenyl)-3-phenylisoxazole | 169.5, 163.2 | Cq (quaternary carbons) | rsc.org |

| 132.4, 130.3, 129.1, 127.4, 127.0 | CH (aromatic) | rsc.org | |

| 129.0, 126.5, 124.7 | Cq (quaternary carbons) | rsc.org | |

| 98.0 | CH (isoxazole) | rsc.org |

Note: Data from a closely related ester derivative and a 3-phenyl substituted analog are included for comparison.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex spectral data. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the adjacent protons on the bromophenyl ring. odinity.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. derpharmachemica.com The C=N stretching vibration within the isoxazole ring typically appears around 1600-1660 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. derpharmachemica.com The C-O stretching of the isoxazol ring can be seen around 1040-1200 cm⁻¹. researchgate.netresearchgate.net Finally, a characteristic absorption for the C-Br stretch is expected at lower frequencies, typically in the range of 600-700 cm⁻¹. researchgate.net

Table 3: IR Spectral Data for this compound and Related Compounds

| Compound | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| (3-(4-Bromophenyl)-isoxazol-5-yl)methanol | 3304 | O–H stretch | researchgate.net |

| 1694 | C=N stretch | researchgate.net | |

| 1548, 1464 | Aromatic C=C stretch | researchgate.net | |

| 1040 | C–O–C stretch | researchgate.net | |

| 672 | C–Br stretch | researchgate.net | |

| 5-(4-bromophenyl)-3-phenylisoxazole | 1418 | C-C in Ar | rsc.org |

| 934 | C-O-C | rsc.org | |

| 822 | C-H (p-subst. benzene) | rsc.org | |

| 6-(3-(4-bromophenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol | 3345 | O-H | derpharmachemica.com |

| 1630 | C=N-O | derpharmachemica.com | |

| 1608, 1502, 1453 | C-C in Ar | derpharmachemica.com | |

| 747 | C-Br | derpharmachemica.com |

Note: Data from closely related structures are included to provide a comprehensive view of expected vibrational frequencies.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺. Given the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental formula. For instance, a related compound, 5-(4-chlorophenyl)-3-phenylisoxazole, shows a prominent [M+H]⁺ peak at m/z 256. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula (C₉H₆BrNO₂).

Research studies have employed HRMS to validate the synthesis of related isoxazole derivatives. For instance, in the synthesis of various substituted isoxazoles, HRMS analyses were performed using positive electrospray ionization (ESI) on advanced instruments like a Bruker 12 Tesla APEX-Qe FTICR-MS. rsc.org This method typically uses protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺ for empirical formula confirmation. rsc.org The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not detailed in the provided search results, the general procedure for analogous compounds involves dissolving the sample in a suitable solvent and analyzing it via an ESI-TOF (Electrospray Ionization-Time of Flight) or a similar high-resolution mass spectrometer. The experimentally determined mass is then compared to the calculated theoretical mass. For C₉H₆BrNO₂, the theoretical monoisotopic mass is approximately 239.9636 Da. A measured mass within a few parts per million (ppm) of this value would unequivocally confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Monoisotopic Mass | 239.9636 Da |

Note: Data is based on the molecular formula and standard isotopic masses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is instrumental in identifying and quantifying volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS can be used to assess its purity and identify any byproducts from the synthesis.

The sample is first vaporized and passed through a GC column, where it separates from other components based on its boiling point and affinity for the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint.

While direct GC-MS data for this compound is not available in the provided results, spectral libraries like the Cayman Spectral Library contain extensive GC-MS data for thousands of forensic drug standards, demonstrating the utility of this technique for compound identification. caymanchem.com The analysis of related isoxazole compounds often involves GC-MS to confirm the presence of the desired product and to ensure the absence of starting materials or reaction intermediates. nih.govrsc.org

Table 2: Typical GC-MS Parameters for Analysis of Heterocyclic Compounds

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250-280 °C |

| Oven Temperature Program | Ramped (e.g., initial hold, ramp to final temperature) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Range | 50-500 amu |

Note: These are general parameters and may be optimized for specific analyses.

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unequivocal determination of its solid-state structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map from which the atomic positions can be determined.

Studies on similar isoxazole derivatives have successfully utilized X-ray crystallography. For example, the crystal structure of (3-phenylisoxazol-5-yl)methanol revealed a dihedral angle of 25.82 (3)° between the isoxazole and phenyl rings. researchgate.net In another study, the absolute configuration of a chiral isoxazoline (B3343090) derivative was confirmed using this technique. nih.gov These examples highlight the power of X-ray crystallography in providing detailed structural insights that other spectroscopic methods cannot. Although specific crystallographic data for this compound was not found, the methodology would be directly applicable.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Potential Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules/unit cell) | e.g., 4, 8 |

| Data Collection Temp | ~100 K or 298 K |

| R-factor | < 0.05 for a good refinement |

Note: This table represents typical parameters that would be determined in an X-ray crystallographic study.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. Column chromatography and High-Performance Liquid Chromatography (HPLC) are two of the most common methods employed.

Column Chromatography

Column chromatography is a preparative technique used to separate compounds from a mixture. For the purification of this compound, a crude reaction mixture would be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as different components of the mixture travel through the column at different rates based on their polarity and affinity for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure compound. The choice of solvent system, such as a hexane/ethyl acetate (B1210297) mixture, is critical for achieving good separation. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to determine the purity of a compound with high resolution and sensitivity. A small amount of the sample is injected into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a stationary phase. A detector at the end of the column measures the sample as it elutes.

The purity of isoxazole derivatives is often assessed by HPLC, with purities greater than 95% or 98% being common targets for research compounds. derpharmachemica.com A typical setup for analyzing a compound like this compound would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. nih.gov The retention time and the peak area in the resulting chromatogram are used to identify and quantify the compound, respectively.

Table 4: Typical Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Preparative Purification |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Analytical Purity Assessment (>95%) |

Computational and Theoretical Investigations of 5 4 Bromophenyl Isoxazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For 5-(4-Bromophenyl)isoxazol-3-ol, these calculations can elucidate its electronic structure, molecular orbital interactions, and electrostatic potential, all of which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules. DFT calculations, often employing basis sets such as B3LYP/6-31G, are instrumental in determining the optimized geometry of this compound, as well as its electronic properties and reactivity descriptors. ijopaar.com

Table 1: Calculated Electronic Properties of a Structurally Related Isoxazole (B147169) Derivative

| Parameter | Value |

| Ionization Potential (I) | 6.056 eV |

| Electron Affinity (A) | 1.183 eV |

| Global Hardness (η) | 2.436 eV |

| Electrophilicity Index (ω) | 3.525 eV |

This data is for a structurally related compound, 3-Amino-5-(4-fluorophenyl)isoxazole, and is presented for illustrative purposes. ijopaar.com

Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the phenyl ring and the isoxazole moiety. The LUMO, conversely, would be distributed over the electron-deficient areas. The precise energies and distributions of these orbitals can be determined through DFT calculations. In a study of a similar compound, 3-Amino-5-(4-fluorophenyl)isoxazole, the HOMO-LUMO energy gap was calculated to be 4.873 eV, suggesting a high degree of stability. ijopaar.com

Table 2: Frontier Orbital Energies of a Structurally Related Isoxazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.056 |

| LUMO | -1.183 |

| HOMO-LUMO Gap | 4.873 |

This data is for a structurally related compound, 3-Amino-5-(4-fluorophenyl)isoxazole, and is presented for illustrative purposes. ijopaar.com

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for predicting its interactions with biological macromolecules and for exploring its conformational flexibility.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This in silico approach is instrumental in identifying potential biological targets and in understanding the structural basis of a compound's activity. humanjournals.comijpsjournal.comnih.gov

While specific docking studies for this compound are not detailed in the provided search context, numerous studies have successfully employed this technique for other isoxazole derivatives. For example, isoxazole-containing compounds have been docked into the active sites of enzymes like cyclooxygenases (COX) and histone deacetylases (HDACs) to predict their inhibitory potential. historymedjournal.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.

Table 3: Illustrative Molecular Docking Results for Isoxazole Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Isoxazole Analog 1 | -8.5 | TYR 210, SER 345 |

| Isoxazole Analog 2 | -7.9 | LEU 110, PHE 212 |

| Isoxazole Analog 3 | -9.2 | ARG 120, HIS 90 |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule have different potential energies, and the study of these energy variations as a function of bond rotation leads to the creation of a potential energy surface or energy landscape. scilit.comosti.govnih.govmdpi.com

For this compound, a key conformational feature would be the rotation around the single bond connecting the phenyl ring to the isoxazole ring. This rotation would be associated with specific energy barriers, and the molecule would exist as a mixture of different conformers at room temperature. The lowest energy conformers are the most populated and are likely to be the biologically active forms. Computational methods, such as DFT, can be used to calculate the energies of different conformers and to map out the energy landscape. This information is crucial for understanding the molecule's three-dimensional structure and how it might fit into the binding site of a biological target. mdpi.com Studies on similar bi-aryl systems have shown that the rotational barriers can be influenced by the nature and position of substituents on the aromatic rings. scilit.com

Regioselectivity Prediction in Synthetic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of chemical reactions. In the synthesis of isoxazole rings, such as that in this compound, a key step often involves a [3+2] cycloaddition reaction. The orientation of the dipole and the dipolarophile determines the final regioisomer.

Theoretical calculations can elucidate the reaction mechanism and predict the most likely outcome. By calculating the energies of the transition states for all possible reaction pathways, the path with the lowest activation energy can be identified as the most favorable, thus predicting the regioselectivity. For instance, in the cycloaddition of a nitrile oxide with an alkyne to form an isoxazole ring, DFT calculations can determine whether the 5-substituted or the 4-substituted regioisomer will be preferentially formed. nih.gov

The global reactivity indexes derived from DFT, such as chemical potential, hardness, and electrophilicity, can also be used to understand the regioselectivity of these reactions. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps to explain the electronic properties and the charge transfer that occurs during the reaction, providing a theoretical basis for the observed experimental findings. nih.govresearchgate.net While specific DFT studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles from studies on similar isoxazole syntheses are directly applicable. These studies consistently show a good agreement between theoretical predictions and experimental results, highlighting the reliability of computational methods in guiding synthetic strategies. nih.govresearchgate.net

For example, in a study on the synthesis of new bis-isoxazoles, DFT calculations were successfully used to explain the regioselectivity of the [3+2] cycloaddition reaction. nih.gov The theoretical results were in good agreement with the experimental findings, demonstrating the predictive power of these computational approaches. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Studies (Computational Aspects)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties or biological activities. nih.govnih.gov These models are built on the principle that the structure of a molecule dictates its properties and activities.

In the context of this compound and its analogs, QSAR studies can be employed to predict their potential biological activities, such as anti-inflammatory, antibacterial, or anticancer effects. nih.govnih.gov Similarly, QSPR models can predict various physicochemical properties like lipophilicity (logP), solubility, and melting point. researchgate.net

The development of a QSAR or QSPR model involves several key steps:

Data Set Selection: A series of compounds with known activities or properties is selected.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the activity or property.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation.

The following interactive table illustrates the type of data that would be used in a hypothetical QSAR study of this compound derivatives, focusing on antibacterial activity. The descriptors shown are examples of commonly used parameters in QSAR modeling.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Antibacterial Activity (MIC, µg/mL) |

| 1 | -H | 254.06 | 2.8 | 55.4 | 12.5 |

| 2 | -CH3 | 268.09 | 3.2 | 55.4 | 10.2 |

| 3 | -Cl | 288.51 | 3.5 | 55.4 | 8.7 |

| 4 | -NO2 | 299.06 | 2.9 | 101.2 | 6.5 |

| 5 | -OCH3 | 284.09 | 2.7 | 64.6 | 15.1 |

Similarly, a QSPR model could be developed to predict a physicochemical property like the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Table 2: Hypothetical QSPR Data for Predicting LogP of Isoxazole Derivatives

| Compound ID | Experimental LogP | Calculated LogP (Model) | Number of H-Bond Donors | Number of H-Bond Acceptors | Molar Refractivity |

| A | 2.5 | 2.45 | 1 | 3 | 65.2 |

| B | 3.1 | 3.05 | 1 | 3 | 70.8 |

| C | 1.8 | 1.88 | 2 | 4 | 68.4 |

| D | 3.5 | 3.45 | 1 | 2 | 75.1 |

| E | 2.2 | 2.25 | 1 | 4 | 69.9 |

These computational approaches are invaluable in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties and activities, while also reducing the time and cost associated with experimental synthesis and testing.

Chemical Reactivity and Derivatization Pathways of 5 4 Bromophenyl Isoxazol 3 Ol

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered heteroaromatic system containing both nitrogen and oxygen atoms. This arrangement influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Isoxazole Ring

Electrophilic aromatic substitution on the isoxazole ring is a known pathway for its functionalization. The position of substitution is directed by the electronic properties of the ring and any existing substituents. Generally, the C4 position of the isoxazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. reddit.com

For instance, the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones in the presence of an electrophile like iodine monochloride (ICl) can lead to the formation of 4-iodoisoxazoles. nih.gov This indicates the susceptibility of the C4 position to electrophilic iodination. While this specific reaction is for the synthesis of the isoxazole ring itself, it highlights the inherent reactivity of the C4 position towards electrophiles.

In the case of 5-(4-bromophenyl)isoxazol-3-ol, the presence of the hydroxyl group at C3 and the bromophenyl group at C5 will influence the regioselectivity of electrophilic substitution. The hydroxyl group, being an activating group, would further enhance the electron density at the C4 position, making it the preferred site for electrophilic attack.

Nucleophilic Attack on the Isoxazole Core

The isoxazole ring can be susceptible to nucleophilic attack, often leading to ring-opening reactions. The presence of two electronegative heteroatoms (nitrogen and oxygen) makes the ring somewhat electron-deficient and can facilitate attack by strong nucleophiles.

For example, treatment of isoxazoles with certain nucleophiles can lead to the cleavage of the N-O bond, resulting in the formation of β-amino alcohol derivatives. researchgate.net This type of reactivity demonstrates the potential for the isoxazole core to undergo transformations that alter the heterocyclic system itself.

Reactivity of the 4-Bromophenyl Substituent

The 4-bromophenyl group attached to the isoxazole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A typical procedure for a Suzuki-Miyaura coupling involves reacting the bromo-aromatic compound with a phenyl boronic acid in the presence of a palladium catalyst like PdCl2(dppf) and a base such as sodium carbonate in a suitable solvent system like toluene/dioxane. organic-synthesis.com Microwave-assisted conditions can also be employed to accelerate the reaction. organic-synthesis.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org Various palladium sources, such as Pd(OAc)2, can be used as catalysts, often in combination with phosphine (B1218219) ligands. nih.govresearchgate.net

The following table provides a general overview of typical conditions for these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) or Pd(II) complex with phosphine ligands | Inorganic or organic base (e.g., Na2CO3, K2CO3, CsF) | THF, Toluene/Dioxane, DMF |

| Heck | Alkene | Pd(0) or Pd(II) complex (often phosphine-free) | Inorganic or organic base (e.g., K2CO3, Et3N) | DMF, Water/DMF |

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

While less common than palladium-catalyzed reactions for aryl bromides, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the isoxazole ring itself is not a powerful electron-withdrawing group, making direct SNA on the bromophenyl ring challenging under standard conditions. However, transition-metal catalysis can facilitate such reactions. For instance, π-coordination of an electrophilic transition-metal unit to the arene can enhance its electrophilicity and promote nucleophilic attack. nih.gov

Transformations of the Hydroxyl Group at Position 3

The hydroxyl group at the 3-position of the isoxazole ring behaves as a typical enolic hydroxyl group and can undergo various transformations.

One common reaction is esterification. For example, (3-(4-bromophenyl)-isoxazol-5-yl)methanol can be esterified with isobutyric acid using sulfuric acid as a catalyst. researchgate.net This demonstrates the ability of a hydroxyl group on a substituted isoxazole to form esters. Similarly, the hydroxyl group of this compound can be expected to undergo acylation, alkylation, or other reactions typical of hydroxyl groups.

For instance, it can be converted into an ether by reaction with an alkyl halide in the presence of a base, or it can be acylated using an acyl chloride or anhydride. These transformations allow for the introduction of a variety of functional groups at the 3-position, further expanding the chemical diversity of derivatives that can be synthesized from this core structure.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to yield the corresponding ethers and esters. However, these reactions are often in competition with N-alkylation at the ring nitrogen, a common issue with ambident heterocyclic anions. The outcome of the reaction is highly dependent on the reaction conditions.

The choice of solvent and counter-ion can significantly influence the ratio of O- to N-alkylation. For instance, in related heterocyclic systems like pyridones, alkylation of the alkali salt in a polar aprotic solvent such as DMF often favors N-alkylation, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. Studies on 3-hydroxy-5-phenylisoxazoles have shown that reaction with diazomethane (B1218177) produces a mixture of both O-methyl and N-methyl isomers, highlighting the competitive nature of the reaction. Harder electrophiles, such as acyl chlorides, tend to favor reaction at the harder oxygen nucleophile, leading to O-acylation. Softer electrophiles, like alkyl halides, may show less selectivity.

Table 1: Factors Influencing the Regioselectivity of Alkylation/Acylation

| Factor | Favors O-Alkylation/Acylation | Favors N-Alkylation | Rationale |

|---|---|---|---|

| Electrophile | Hard electrophiles (e.g., Acyl Chlorides) | Soft electrophiles (e.g., Alkyl Halides) | Hard-Soft Acid-Base (HSAB) principle. The oxygen atom is a "harder" nucleophile than the nitrogen atom. |

| Solvent | Nonpolar solvents (e.g., Benzene, THF) | Polar aprotic solvents (e.g., DMF) | Polar aprotic solvents solvate the cation, leaving the more nucleophilic nitrogen anion more reactive. |

| Counter-ion | Silver (Ag⁺) | Sodium (Na⁺), Potassium (K⁺) | Silver ions coordinate more strongly with the harder oxygen atom, directing the reaction to that site. |

Tautomerism Studies of the Isoxazol-3-ol Moiety

The isoxazol-3-ol ring system exhibits prototropic tautomerism, existing in equilibrium between the hydroxy (enol) form and the isoxazolone (keto) form. For the title compound, this equilibrium is between this compound and 5-(4-bromophenyl)isoxazol-3(2H)-one.

The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the ring. In general, the keto tautomer is often more stable. The formation of intermolecular hydrogen bonds in polar, protic solvents can stabilize the keto form, which contains an amide-like functionality. Conversely, nonpolar solvents may favor the enol form, where intramolecular hydrogen bonding can occur if a suitable acceptor group is present. Spectroscopic techniques, particularly NMR, are crucial for studying this tautomeric balance, as the chemical shifts of the ring protons and carbons differ significantly between the two forms.

Synthesis and Characterization of Functionalized Derivatives and Analogues

The this compound scaffold serves as a versatile starting point for the synthesis of various functionalized derivatives. These modifications can be used to modulate the compound's chemical and physical properties.

5-(4-Bromophenyl)isoxazole-3-carboxylic Acid and its Esters

The synthesis of 5-arylisoxazole-3-carboxylic acids and their esters is a well-established process. A common and effective method involves the condensation of a β-ketoester with hydroxylamine (B1172632). For the synthesis of ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, the precursor diethyl 2-(4-bromobenzoyl)malonate can be reacted with hydroxylamine hydrochloride. An alternative route starts with 4-bromoacetophenone, which is first reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide to form the intermediate diketoester. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the target ester.

The resulting ester can be hydrolyzed to the corresponding carboxylic acid, 5-(4-bromophenyl)isoxazole-3-carboxylic acid, under standard basic conditions, for example, using lithium hydroxide (B78521) in a THF/water mixture.

Table 2: Properties of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₃ |

| Molecular Weight | 268.06 g/mol |

| CAS Number | 33282-23-4 |

5-(4-Bromophenyl)isoxazole-3-carbaldehyde (B3032948)

While direct synthesis methods are not widely reported, 5-(4-bromophenyl)isoxazole-3-carbaldehyde can be plausibly synthesized from the corresponding carboxylic acid or its ester derivative. Standard organic transformations can be employed for this conversion. One potential route involves the reduction of the ethyl ester of 5-(4-bromophenyl)isoxazole-3-carboxylic acid using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be subjected to a Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst, such as palladium on barium sulfate) to yield the desired aldehyde.

5-(4-Bromophenyl)isoxazol-3-amine (B1602353)

The synthesis of 3-aminoisoxazoles can be achieved through several routes. A classical approach involves the reaction of β-ketonitriles with hydroxylamine. For the target compound, this would entail the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile (B1269170) with hydroxylamine.

Another versatile method involves reacting a propiolonitrile derivative with hydroxylamine in the presence of a base. The synthesis of 5-(4-bromophenyl)isoxazol-3-amine would therefore proceed from (4-bromophenyl)propiolonitrile. A more recent two-step procedure describes the reaction of 3-bromoisoxazolines with amines to give 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yield.

Aliphatic Linker Derivatives (e.g., 3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid, 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol)

Derivatives with aliphatic linkers can be synthesized by selecting appropriate starting materials that incorporate the desired chain length.

3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid: This derivative can be prepared by reacting a suitable γ-diketoester with hydroxylamine. For instance, the reaction of diethyl 2-(4-bromobenzoyl)succinate with hydroxylamine would lead to the formation of the isoxazole ring, yielding ethyl 3-(5-(4-bromophenyl)isoxazol-3-yl)propanoate. Subsequent hydrolysis of the ester group would provide the target propanoic acid.

3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol: This isomer is accessible through a [3+2] cycloaddition reaction. The required nitrile oxide, 4-bromobenzonitrile (B114466) oxide (generated in situ from 4-bromobenzaldoxime using an oxidizing agent like N-chlorosuccinimide), is reacted with a suitable alkyne, in this case, pent-4-yn-1-ol. This cycloaddition typically proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole product.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-Bromophenyl)isoxazol-3(2H)-one |

| 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid |

| Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate |

| Diethyl 2-(4-bromobenzoyl)malonate |

| 4-Bromoacetophenone |

| Diethyl oxalate |

| Hydroxylamine hydrochloride |

| Lithium hydroxide |

| 5-(4-Bromophenyl)isoxazole-3-carbaldehyde |

| Diisobutylaluminium hydride (DIBAL-H) |

| Thionyl chloride |

| Oxalyl chloride |

| 5-(4-Bromophenyl)isoxazol-3-amine |

| 3-(4-Bromophenyl)-3-oxopropanenitrile |

| (4-Bromophenyl)propiolonitrile |

| 3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid |

| Diethyl 2-(4-bromobenzoyl)succinate |

| Ethyl 3-(5-(4-bromophenyl)isoxazol-3-yl)propanoate |

| 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol |

| 4-Bromobenzonitrile oxide |

| 4-Bromobenzaldoxime |

| N-Chlorosuccinimide |

| Pent-4-yn-1-ol |

| 3-Hydroxy-5-phenylisoxazole |

| Diazomethane |

| N,N-Dimethylformamide (DMF) |

Other Functional Group Interconversions at C-3 and C-5

The functional groups at the C-3 and C-5 positions of this compound are amenable to various chemical modifications, enabling the synthesis of a diverse library of derivatives.

At the C-3 Position:

The hydroxyl group at the C-3 position of the isoxazole ring behaves as a nucleophile and can readily undergo O-alkylation and O-acylation reactions. These transformations are fundamental in altering the electronic and steric properties of the molecule.

O-Alkylation: Ether derivatives can be synthesized through the Williamson ether synthesis, where the isoxazol-3-ol is treated with an alkyl halide in the presence of a base. The choice of the alkylating agent allows for the introduction of a wide array of functionalities.

O-Acylation: Ester derivatives are accessible via acylation of the hydroxyl group. This can be achieved using acyl chlorides or anhydrides in the presence of a suitable base, or through esterification with carboxylic acids under acidic catalysis.

| Reagent Category | Specific Reagent Example | Product Type | General Reaction Conditions |

| Alkylating Agent | Propargyl bromide | O-Propargyl ether | Base (e.g., NaH) in an aprotic solvent (e.g., THF) |

| Acylating Agent | Isobutyric acid | Isobutyrate ester | Acid catalyst (e.g., H₂SO₄) |

At the C-5 Position:

The 4-bromophenyl substituent at the C-5 position is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily functionalized to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgrsc.orgwikipedia.orgresearchgate.net

Stille Coupling: This cross-coupling reaction involves the use of organostannanes as coupling partners with the aryl bromide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It offers a versatile method for creating new C-C bonds.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Arylalkyne derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl derivative |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | Arylamine derivative |

Furthermore, nickel-catalyzed cross-coupling reactions of isoxazoles can also be employed, although these may proceed through N-O bond cleavage, leading to different product scaffolds such as (Z)-N-aryl β-enamino esters. rsc.org

Cycloaddition Reactions Involving the Isoxazole Ring

The isoxazole ring, while aromatic, can participate in cycloaddition reactions under specific conditions, leading to the formation of more complex, fused heterocyclic systems. These reactions can be broadly categorized into Diels-Alder type reactions and other cycloaddition processes.

Diels-Alder Reactions:

The participation of the isoxazole ring as a diene in a [4+2] Diels-Alder cycloaddition is generally considered to be unfavorable due to the aromaticity of the isoxazole ring. acs.org Computational studies have indicated high activation energies for such reactions. acs.org However, the reactivity of related oxazoles in Diels-Alder reactions can be enhanced by the presence of electron-donating groups on the oxazole (B20620) ring or by activation with Lewis or Brønsted acids. researchgate.netnih.gov This suggests that under appropriate conditions, particularly with inverse-electron-demand Diels-Alder reactions where the isoxazole acts as the diene component, cycloaddition may be feasible. nih.govnih.govwikipedia.org

Intramolecular Cycloadditions:

Intramolecular cycloaddition reactions provide a powerful strategy for the synthesis of fused isoxazole derivatives. nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net For instance, an appropriately substituted isoxazole can undergo an intramolecular nitrile oxide cycloaddition (INOC) to form bicyclic isoxazole systems. nih.govmdpi.comnih.govresearchgate.net These reactions are valuable for constructing complex molecular architectures from relatively simple precursors.

Photochemical Cycloadditions:

Isoxazoles can undergo photochemical rearrangements and cycloadditions. aip.org Upon UV irradiation, the weak N-O bond can cleave, leading to reactive intermediates that can participate in cycloaddition reactions. wikipedia.org For example, photoisomerization of isoxazoles to oxazoles can proceed through an azirine intermediate, which can be trapped by nucleophiles. This photoreactivity opens avenues for novel cycloaddition pathways that are not accessible under thermal conditions.

| Cycloaddition Type | Role of Isoxazole | Key Features | Potential Products |

| Diels-Alder | Diene (typically unfavorable) | High activation energy; can be facilitated by ring activation or inverse-electron-demand conditions. | Fused heterocyclic systems |

| Intramolecular [3+2] Cycloaddition | Dipolarophile precursor | Formation of two new rings in a single step; often involves in situ generation of a reactive intermediate. | Fused bicyclic isoxazoles |

| Photochemical Cycloaddition | Photoreactive species | Initiated by UV light; proceeds through cleavage of the N-O bond. | Rearranged and cycloadduct products |

Mechanistic Studies of Biological Interactions of 5 4 Bromophenyl Isoxazol 3 Ol and Its Derivatives

Biochemical Pathway Modulation Studies

The interaction of a compound with its molecular target initiates a cascade of events that can modulate entire biochemical pathways. Activation of the GPR120 receptor by agonists, for example, is known to stimulate downstream signaling pathways that influence glucose metabolism and inflammation. nih.gov

Studies on isoxazole (B147169) chalcone (B49325) derivatives have shown that they can enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathways. mdpi.com While not directly focused on 5-(4-Bromophenyl)isoxazol-3-ol, these findings suggest that the isoxazole scaffold can be a component of molecules that modulate key cellular signaling pathways. The specific pathways modulated by this compound would be dependent on its primary molecular target(s). For instance, if it acts as a potent GPR120 agonist, it would be expected to influence pathways related to insulin (B600854) sensitivity and anti-inflammatory responses.

Role as Chemical Probes for Cellular Processes

Due to their specific interactions with biological targets, small molecules like this compound and its derivatives can serve as valuable chemical probes to study cellular processes. A selective GPR120 agonist, for example, can be used to elucidate the physiological and pharmacological functions of this receptor in different cell types and tissues. Such probes are instrumental in understanding the intricate mechanisms of cell signaling and disease pathology. The development of fluorescently labeled GPR120 ligands, for instance, allows for the real-time monitoring of ligand-receptor interactions. frontiersin.org

Structure-Mechanism Relationship in Biological Systems

The biological activity of a compound is intimately linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on a molecule influence its interaction with a biological target and its subsequent biological effect.

For GPR120 agonists, SAR studies have revealed that the presence of a carboxylic acid or a bioisostere like the isoxazol-3-ol is often important for activity. nih.gov The nature and substitution pattern on the phenyl ring also significantly impact potency and selectivity. The 4-bromo substitution on the phenyl ring of this compound likely influences its electronic and steric properties, which in turn would affect its binding affinity and efficacy at its molecular target.

In the case of enzyme inhibitors, SAR studies on N-substituted-(4-bromophenyl) sulfonamides showed that the length of the alkyl group on the nitrogen atom influences the acetylcholinesterase inhibitory activity, suggesting that lipophilicity plays a role in the interaction. juniperpublishers.com For HDAC6 inhibitors with a 3-hydroxy-isoxazole zinc-binding group, the nature of the linker and cap groups are critical for inhibitory potency. unimore.it These studies highlight the importance of systematic structural modifications to understand the molecular basis of a compound's biological activity and to design more potent and selective molecules.

Applications in Advanced Chemical Fields

Utility as a Versatile Organic Synthesis Building Block

The isoxazole (B147169) scaffold is a cornerstone in synthetic organic chemistry, and 5-(4-Bromophenyl)isoxazol-3-ol exemplifies this versatility. lifechemicals.com The isoxazole ring itself is a stable aromatic system, yet it possesses a weak N-O bond that can be cleaved under specific conditions, revealing masked functionalities such as β-hydroxy ketones or γ-amino alcohols. lifechemicals.comnih.gov This latent reactivity allows chemists to use the isoxazole core as a strategic element in complex molecule synthesis.

The presence of three key functional regions in this compound enhances its utility as a building block:

The Isoxazole Ring: Can participate in cycloaddition reactions and ring-opening transformations. mdpi.comwikipedia.org

The Hydroxyl Group (-OH): Can be readily converted into other functional groups, such as ethers, esters, or halides, enabling further molecular elaboration.

The Bromophenyl Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks from simpler precursors.

Derivatives like 5-amino-3-(4-bromophenyl)isoxazole and 5-(4-bromophenyl)isoxazole-3-carboxylic acid are also recognized as valuable building blocks in medicinal chemistry for creating novel therapeutic agents. chemimpex.comchemimpex.com The strategic placement of the bromine atom on the phenyl ring provides a reactive site for introducing further complexity and diversity into target molecules. chemimpex.com

| Functional Group | Type of Reactions | Potential Products/Intermediates |

|---|---|---|

| Isoxazole Ring | Ring cleavage (e.g., reduction, photolysis) | β-hydroxy ketones, γ-amino alcohols, enaminones lifechemicals.comnih.gov |

| Hydroxyl Group | Esterification, Etherification, Halogenation | Esters, Ethers, Alkyl/Aryl Halides |

| Bromophenyl Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Bi-aryl compounds, Aryl-alkynes, complex substituted aromatics researchgate.net |

Intermediacy in Agrochemical Synthesis (e.g., Herbicides, Pesticides)

The isoxazole nucleus is a well-established pharmacophore in the agrochemical industry, found in a range of commercial herbicides and pesticides. nih.govnih.gov Compounds containing this ring system are known to exhibit potent biological activities. nih.govresearchgate.net For instance, isoxaben (B1672637) is a notable herbicide built around an isoxazole core. wikipedia.org

This compound serves as a key intermediate in the synthesis of new agrochemical candidates. The synthesis of isoxazole-based molecules is a major focus of research in the development of crop protection products. nih.govnih.gov The bromophenyl moiety is particularly significant, as halogenated aromatic compounds are prevalent in active agrochemical ingredients. The bromine atom can influence the lipophilicity of the molecule, which affects its uptake and transport within the target pest or weed, and can also contribute to its binding affinity at the biological target site. A related compound, 3-(4-bromophenyl)isoxazole, is utilized in the formulation of agrochemicals for pest control. chemimpex.com Researchers can modify the isoxazole and phenyl rings of the parent compound to fine-tune its herbicidal or pesticidal activity and selectivity. researchgate.net

Contributions to Material Science Development

The rigid, planar structure and electronic properties of the isoxazole ring make its derivatives, including this compound, attractive candidates for applications in material science. chemimpex.comnih.gov

The functional groups on this compound allow it to be incorporated into polymer chains either as a monomer or as a pendant group. The hydroxyl group can be used for polymerization reactions, such as the formation of polyesters or polyurethanes. The resulting polymers can exhibit enhanced properties. For example, incorporating isoxazole moieties into polymer backbones can improve thermal stability and mechanical strength. chemimpex.com The bromophenyl group can also serve as a site for grafting other polymer chains or for creating flame-retardant materials, as bromine-containing compounds are known for their fire-retardant properties. These modified polymers could find use in advanced coatings, composites, and specialty plastics. chemimpex.com

The field of organic electronics leverages conjugated π-electron systems for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Isoxazole derivatives are being explored for these applications due to their electronic properties and stability. researchgate.netchemimpex.com The structure of this compound can be systematically modified, for example, through cross-coupling reactions at the bromine position, to extend the π-conjugated system. researchgate.net Such modifications are crucial for tuning the optical and electronic properties of the material, such as its ability to absorb and emit light or to transport charge. Furthermore, isoxazole-containing molecules have been investigated for the development of liquid crystals, which are essential components of display technologies. lifechemicals.comresearchgate.net

Role in Analytical Chemistry as a Reference Standard